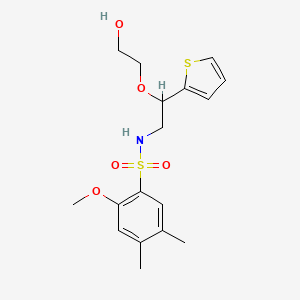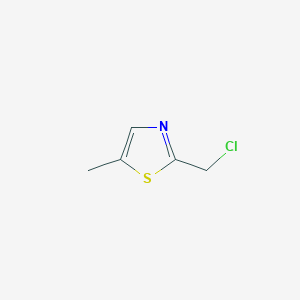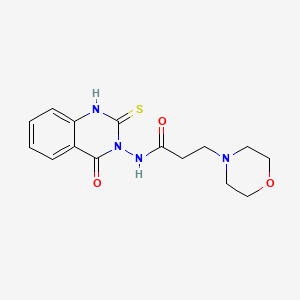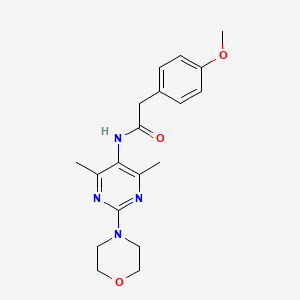
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
科学的研究の応用
Antifungal Applications
The derivatives of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide have been identified as potent antifungal agents. For instance, a study by Bardiot et al. (2015) discovered that certain derivatives exhibit strong fungicidal activity against Candida species and a broad range of other fungi, including molds and dermatophytes. Their research particularly highlighted the importance of gem-dimethyl on the morpholin-2-one core for enhanced plasmatic stability and in vitro antifungal activity (Bardiot et al., 2015).
Synthesis and Pharmacological Evaluation
The compound has been the basis for the synthesis of various novel compounds with potential pharmacological applications. Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, leading to compounds with COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Some derivatives of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide have shown promise in antimicrobial applications. Majithiya and Bheshdadia (2022) reported on derivatives synthesized from 4-(4-aminophenyl)morpholin-3-one, which exhibited antimicrobial activity against selected bacterial and fungal strains in different organic solvents (Majithiya & Bheshdadia, 2022).
Anticonvulsant Agents
The structure of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has been utilized in the synthesis of anticonvulsant agents. Severina et al. (2020) developed thioacetamide derivatives with potential as anticonvulsants, demonstrating moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).
Insecticidal Applications
Derivatives of this compound have also been explored for insecticidal applications. Bakhite et al. (2014) synthesized pyridine derivatives that showed significant insecticidal activity against cowpea aphid, suggesting potential use in agricultural pest control (Bakhite et al., 2014).
特性
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-18(14(2)21-19(20-13)23-8-10-26-11-9-23)22-17(24)12-15-4-6-16(25-3)7-5-15/h4-7H,8-12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZKASYXTOHJDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368231.png)
![ethyl 2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2368235.png)
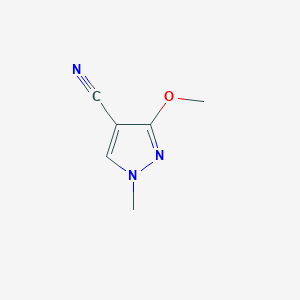

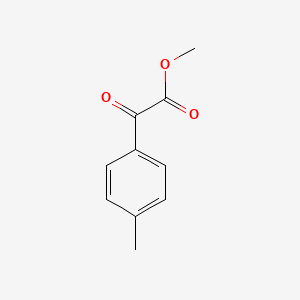

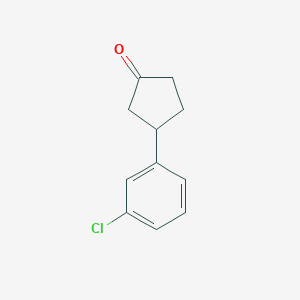

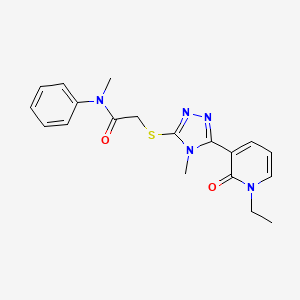
![2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368250.png)
